molecular formula C9H16O4S B1381625 Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate CAS No. 1803604-80-9

Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate

Cat. No.: B1381625
CAS No.: 1803604-80-9
M. Wt: 220.29 g/mol
InChI Key: ZPJMHLBFHVXPPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate is a useful research compound. Its molecular formula is C9H16O4S and its molecular weight is 220.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Functionalization

Ethyl 2-(cyclopropanesulfonyl)-2-methylpropanoate has been used in various synthesis processes. Notably, it forms adducts with cyclic ethers and acetals under free radical conditions, indicating its reactivity and potential in creating complex molecules. For instance, ethyl 3,3-difluoro-2-methylpropenoate reacts with tetrahydrofuran and 1,3-dioxolanes to form 1:1 adducts, showcasing the molecule's capacity to engage in complex chemical reactions (Bumgardner & Burgess, 2000).

Polymer Research

In polymer research, the compound's derivatives have been utilized in the creation of responsive hydrogels. For instance, poly[2-(dimethylamino)ethyl methacrylate-co-2-acrylamido-2-methylpropane-1-sulfonic acid] hydrogels, involving a derivative of the compound, exhibit pH- and temperature-sensitive swelling behaviors. This indicates the compound's utility in creating materials with specific responses to environmental conditions (Çavuş & Gürdağ, 2007).

Catalysis and Reaction Mechanisms

The compound and its variants have also found applications in understanding catalysis and reaction mechanisms. A study highlights the use of a coenzyme NADH model in reactions with ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate, where this compound derivatives may be involved in the reaction pathways, offering insights into complex reaction mechanisms (Fang et al., 2006).

Drug Metabolism and Biocatalysis

In the domain of drug metabolism and biocatalysis, derivatives of this compound have been utilized for the preparation of mammalian metabolites of drugs, indicating the compound's role in medicinal chemistry and pharmacology (Zmijewski et al., 2006).

Properties

IUPAC Name

ethyl 2-cyclopropylsulfonyl-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4S/c1-4-13-8(10)9(2,3)14(11,12)7-5-6-7/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJMHLBFHVXPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)S(=O)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.